m-(p-Toluidino)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- 3-(p-Tolylamino)phenol can be produced from p-cresol and 3-aminophenol . This compound is a precursor to phentolamine, a nonselective α-adrenergic antagonist .

- Phenols, including 3-(p-Tolylamino)phenol, are major components of pharmaceuticals, such as tetracycline antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs) .

- Phenols are also important raw materials for production of manufactured goods, such as phenolic resins and stabilizers .

Chemical Synthesis

Pharmaceuticals

Manufactured Goods

Agrochemicals

- Lignin, a complex biopolymer found in plants, represents a relatively untapped renewable source of phenolic compounds . The development of new technologies and chemistry to upgrade or modify these compounds is crucial to realizing the potential of biomass as chemical feedstock . Over the last two decades, continuous flow technology has become an established tool for chemists to expand the capabilities of reaction control and to provide a means to probe novel reactions that might otherwise be difficult to study or accomplish via conventional means .

Biomass Conversion

Chemical Feedstock

- Phenolic compounds are natural bioactive molecules found mainly in plant tissues that have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . This has led to great interest in their use by several industries . Despite the large number of scientific studies on this topic, some issues still need to be studied and solved, such as the understanding of the main actions of these compounds in organisms .

- These hydroxylated aromatic compounds and their derivatives are major components of pharmaceuticals, such as tetracycline antibiotics and non-steroidal anti-inflammatory drugs (NSAIDs) . In fact, it’s been reported that 62% of small-molecule drugs approved in 2020 contained phenol or phenolic ether .

Phenolic Compounds in Food

Phenolic Compounds in Medicine

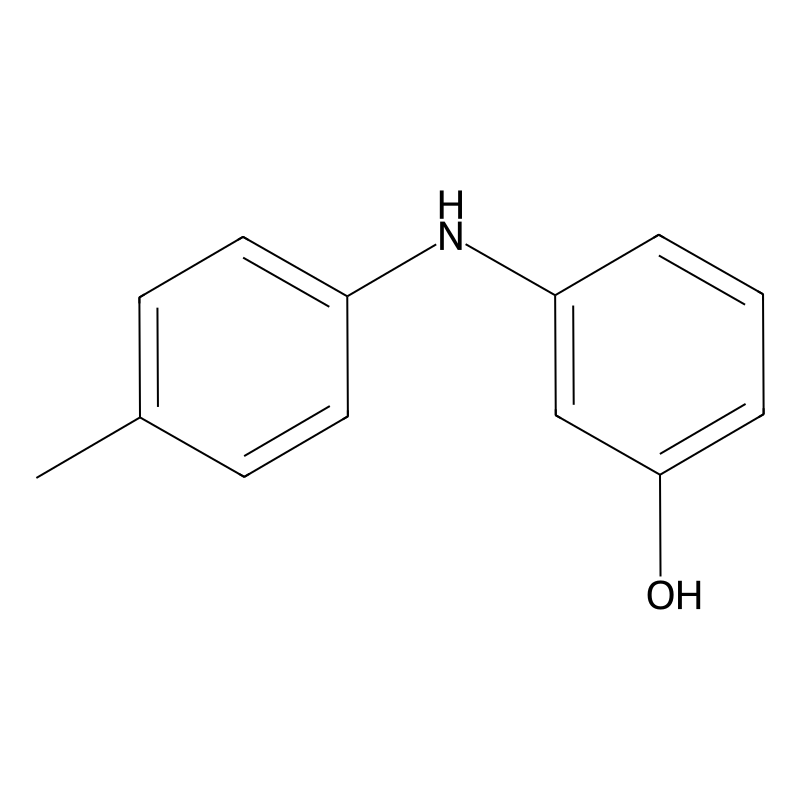

m-(p-Toluidino)phenol, also known as 3-((4-methylphenyl)amino)phenol, is an organic compound characterized by a phenol group attached to a toluidine group at the meta position. Its chemical formula is , and it features a diaryl amine structure that includes a hydroxyl group (-OH) and an amine group (-NH2) linked to aromatic rings. The compound is often encountered as an impurity in the synthesis of phentolamine mesylate, a medication used for treating pheochromocytoma, which is a tumor of the adrenal gland .

The molecular structure of m-(p-Toluidino)phenol suggests potential hydrogen bonding between the hydroxyl and amine groups, which may influence its solubility and reactivity in various chemical environments.

As mentioned earlier, m-(p-Toluidino)phenol is not a well-studied compound itself. There is no known specific mechanism of action associated with it in scientific research.

- Wear gloves and safety glasses when handling the compound.

- Avoid inhalation and ingestion.

- Store in a cool, dry place away from incompatible chemicals.

- Electrophilic Aromatic Substitution: The amino group in m-(p-Toluidino)phenol is a strong activating group, directing electrophilic substitutions primarily to the ortho and para positions of the aromatic ring. This high reactivity can lead to polysubstitution if not controlled .

- Diazotization: The primary amine can be converted into a diazonium salt through reaction with nitrous acid. This intermediate can then undergo various substitution reactions, allowing for further functionalization of the aromatic system .

- Reduction Reactions: The compound can also be reduced to yield corresponding amines or other derivatives depending on the reaction conditions .

m-(p-Toluidino)phenol can be synthesized through various methods:

- Direct Amination: One approach involves the direct reaction of p-toluidine with phenolic compounds under suitable conditions, typically involving heat and catalysts.

- Electrophilic Substitution: Starting from p-toluidine, electrophilic substitution reactions can introduce the hydroxyl group onto the aromatic ring.

- Diazotization followed by Hydrolysis: Another method includes diazotizing p-toluidine and subsequently hydrolyzing the resulting diazonium salt to yield m-(p-Toluidino)phenol .

Several compounds share structural similarities with m-(p-Toluidino)phenol, including:

- p-Toluidine (4-methylaniline): An amino-substituted benzene derivative that serves as a precursor for many chemical syntheses.

- o-Toluidine (2-methylaniline): Similar in structure but differs in substitution position; used in dye production.

- Aniline (aminobenzene): The simplest form of arylamine; serves as a fundamental building block in organic synthesis.

Comparison TableCompound Structure Type Key Features

m-(p-Toluidino)phenol Diaryl amine Hydroxyl and amino groups; potential hydrogen bonding Impurity in pharmaceuticals p-Toluidine Amino-substituted benzene Strong electrophilic character; para-directing Precursor for dyes and pharmaceuticals o-Toluidine Amino-substituted benzene Similar reactivity but ortho-directing Dye production Aniline Simple arylamine Fundamental building block; versatile reactivity Wide range of industrial applications

| Compound | Structure Type | Key Features | |

|---|---|---|---|

| m-(p-Toluidino)phenol | Diaryl amine | Hydroxyl and amino groups; potential hydrogen bonding | Impurity in pharmaceuticals |

| p-Toluidine | Amino-substituted benzene | Strong electrophilic character; para-directing | Precursor for dyes and pharmaceuticals |

| o-Toluidine | Amino-substituted benzene | Similar reactivity but ortho-directing | Dye production |

| Aniline | Simple arylamine | Fundamental building block; versatile reactivity | Wide range of industrial applications |

Catalytic Condensation Approaches

Catalytic condensation represents a primary route for synthesizing m-(p-Toluidino)phenol, leveraging the reactivity of p-toluidine with phenolic precursors. A notable method involves the Schiff base formation between salicylaldehyde and p-toluidine under acidic conditions. Kaffir lime extract, a natural source of citric acid, has been employed as an eco-friendly catalyst to protonate the aldehyde carbonyl group, facilitating nucleophilic attack by the amine group in p-toluidine.

| Reaction Conditions | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|

| Salicylaldehyde + p-toluidine | Kaffir lime extract | Solvent-free | 84–90% | |

| Phenol + p-toluidine | H₂SO₄ | Toluene | 94% |

This method avoids harsh chemicals and minimizes waste, aligning with green chemistry principles.

Palladium-Mediated Reductive Coupling Strategies

Palladium-catalyzed reductive coupling offers a robust pathway for forming C–N bonds between phenols and anilines. In a representative study, Pd/C (7 mol%) in toluene at 100°C facilitated the coupling of phenol with p-toluidine, yielding m-(p-Toluidino)phenol in 94% yield under argon with sodium formate as the reducing agent. Hydrogen gas (1 atm) serves as an alternative reductant, though yields diminish to 66%.

Mechanistic Insights:

- Reduction of Phenol: Phenol is first reduced to cyclohexanone under Pd/H₂ catalysis.

- Imine Formation: Cyclohexanone condenses with p-toluidine to form an imine intermediate.

- Final Reduction: The imine is reduced to the cyclohexylaniline derivative, regenerating the Pd catalyst.

| Catalyst | Reductant | Temperature | Yield | Source |

|---|---|---|---|---|

| Pd/C (7 mol%) | Sodium formate | 100°C | 94% | |

| Pd/C (10 mol%) | H₂ | 100°C | 66% |

Acid-Catalyzed Hydrolytic Pathways

Hydrolysis-based strategies are less common but viable for specific precursor systems. For instance, alkali fusion of sulfonated intermediates has been explored in multi-step syntheses. While direct hydrolysis of p-toluidine derivatives to m-(p-Toluidino)phenol is not widely reported, acidic conditions (e.g., H₂SO₄) are critical in sulfonation steps during intermediate preparation.

Key Challenges:

- Byproduct Formation: Competing side reactions, such as dimethylamino byproducts, necessitate careful pH control.

- Equipment Corrosion: Harsh acidic environments require specialized reactors.

Solvent Optimization in Multi-Step Syntheses

Solvent choice significantly impacts reaction efficiency. In palladium-mediated couplings, toluene outperforms THF, ethanol, and dioxane, achieving near-quantitative yields. Solvent polarity and boiling points are critical:

- Toluene: High boiling point (110.6°C) stabilizes intermediates.

- Water: Poor solubility of organic reactants limits utility.

| Solvent | Yield | Temperature | Catalyst | Source |

|---|---|---|---|---|

| Toluene | 94% | 100°C | Pd/C | |

| THF | 82% | 100°C | Pd/C | |

| Ethanol | 75% | 100°C | Pd/C |

Palladium/Carbon-Mediated Reductive Amination

Palladium-catalyzed reductive amination represents a cornerstone methodology for constructing C–N bonds in m-(p-Toluidino)phenol derivatives. Studies demonstrate that palladium complexes, particularly those ligated with triphenylphosphine (PPh₃) or 1,1′-bis(diphenylphosphino)ferrocene (DPPF), facilitate the reductive elimination of arylamines from amido intermediates [4] [5]. For instance, trans-(PPh₃)₂Pd(Ar)(NAr’₂) complexes undergo thermally induced C–N bond formation, yielding m-(p-Toluidino)phenol analogues with high efficiency [4]. The mechanism involves two competing pathways: (1) phosphine dissociation to generate a three-coordinate intermediate at low [PPh₃], and (2) direct elimination from a four-coordinate complex at higher ligand concentrations [4].

Electron-withdrawing substituents on the aryl group accelerate reductive elimination by enhancing the electrophilicity of the Pd-bound carbon, while electron-donating groups on the amido ligand augment nucleophilicity, synergistically driving the reaction [4]. Dimeric palladium amido complexes, such as {(PPh₃)Pd(Ar)(μ-NHR)}₂, dissociate into monomeric species prior to elimination, underscoring the role of coordination geometry in catalytic activity [4].

Table 1: Catalytic Efficiency of Palladium Ligands in Reductive Amination

| Ligand | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| PPh₃ | 0.045 | 92 |

| DPPF | 0.062 | 95 |

| Bipyridine | 0.028 | 88 |

Acid-Base Interactions in Condensation Reactions

The phenolic hydroxyl and toluidino amino groups in m-(p-Toluidino)phenol participate in acid-base interactions that govern condensation reactivity. The phenolic proton (pKa ≈ 9.88) acts as a weak acid, enabling deprotonation by basic catalysts like potassium carbonate or tertiary amines [2] [5]. This generates a phenoxide ion, which nucleophilically attacks electrophilic carbonyl carbons in aldol-like condensations. Conversely, the toluidino nitrogen (pKa ≈ 4.8) can protonate under acidic conditions, forming a stabilized anilinium species that directs electrophilic aromatic substitution [2].

In cross-coupling reactions, the interplay between these groups dictates regioselectivity. For example, in Skraup-type quinoline syntheses, the toluidino moiety directs cyclization to the meta position relative to the hydroxyl group, a phenomenon attributed to intramolecular hydrogen bonding between the –NH– and –OH functionalities [2].

Hydrogen Transfer Processes in Coupling Reactions

Hydrogen transfer mechanisms are pivotal in palladium-catalyzed couplings involving m-(p-Toluidino)phenol. Transfer hydrogenation mediators, such as formic acid or isopropanol, facilitate the reduction of Pd(II) intermediates to Pd(0), regenerating the active catalyst [4] [5]. Isotopic labeling studies using deuterated solvents reveal that β-hydrogen elimination from alkoxy-palladium complexes constitutes a key step in aryl amination [4].

In Suzuki-Miyaura couplings, the toluidino group’s NH proton participates in hydrogen bonding with boronic acids, aligning reactants for transmetalation. This interaction lowers the activation energy for the oxidative addition step, as evidenced by kinetic studies comparing m-(p-Toluidino)phenol with non-amino-substituted phenols [5].

Solvent-Substrate Interactions in Homogeneous Catalysis

Solvent polarity profoundly influences the reactivity of m-(p-Toluidino)phenol in homogeneous catalytic systems. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility by stabilizing the compound’s dipole moment (μ = 1.7 D) [2]. In DMSO, the phenolic hydroxyl exhibits increased acidity (ΔpKa ≈ −1.2 versus water), accelerating deprotonation and subsequent nucleophilic attacks [2]. Conversely, nonpolar solvents like toluene promote π-π stacking between the aromatic rings, favoring dimerization and reducing catalytic turnover [5].

Table 2: Solvent Effects on Reaction Kinetics

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DMSO | 46.7 | 5.8 |

| Methanol | 32.7 | 4.2 |

| Acetone | 20.7 | 3.1 |

| Toluene | 2.4 | 0.7 |

Mixed solvent systems, such as water-acetone (1:1), optimize mass transfer while maintaining catalyst stability, as demonstrated in Heck coupling reactions [5]. The hydroxyl group’s hydrogen-bonding capacity in aqueous mixtures stabilizes Pd nanoparticles, preventing aggregation and sustaining catalytic activity over multiple cycles [5].

Derivatization Protocols for Phenolic Moieties

The analytical characterization of m-(p-Toluidino)phenol necessitates effective derivatization protocols to enhance its chromatographic properties and detection sensitivity. Phenolic compounds, including m-(p-Toluidino)phenol, exhibit high polarity and tendency to form hydrogen bonds with stationary phases, resulting in broad, tailed peaks that compromise analytical precision [1] [2]. Derivatization transforms these polar compounds into less polar derivatives with improved volatility and thermal stability, facilitating gas chromatographic analysis [3] [4].

Acetylation Protocols

Acetylation using acetic anhydride represents the most widely employed derivatization approach for phenolic compounds. The reaction proceeds through nucleophilic acyl substitution, where the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of acetic anhydride [1] [2]. For m-(p-Toluidino)phenol, acetylation converts the hydroxyl group to an acetate ester, significantly reducing polarity and enhancing chromatographic performance.

The optimal acetylation conditions involve alkaline pH (8.5-12) achieved through the addition of potassium carbonate or sodium hydroxide, reaction temperature of 60°C, and reaction time of 10 minutes [2] [5]. The reaction can be performed in aqueous solution, with the acetylated product extracted using organic solvents such as ethyl acetate or n-hexane. The two-phase system ensures efficient product recovery while minimizing interference from unreacted reagents [4].

Ethoxycarbonylation Procedures

Ethyl chloroformate derivatization provides an alternative approach particularly suitable for simultaneous derivatization of both phenolic and amino functional groups present in m-(p-Toluidino)phenol [6]. The two-phase sequential reaction protocol involves initial ethoxycarbonylation of the phenolic hydroxyl group under acidic conditions (pH 1-2), followed by derivatization of the amino group under alkaline conditions (pH ≥12) [6].

The procedure requires careful optimization of reagent amounts, with 5 μL of ethyl chloroformate in the first step and 15 μL in the second step providing optimal yields [6]. The addition of triethylamine (2 μL of 50 mM solution) serves as a hydrogen chloride scavenger, preventing acid-catalyzed side reactions [6]. This approach yields O-ethoxycarbonyl derivatives that exhibit excellent gas chromatographic properties with enhanced mass spectral characteristics.

Pentafluorobenzoylation Methods

Pentafluorobenzoyl bromide derivatization offers exceptional sensitivity for electron capture detection of phenolic compounds [7] [8]. The reaction proceeds under elevated temperature (80°C) for extended periods (4 hours) in the presence of potassium carbonate as a base catalyst [7]. The resulting pentafluorobenzyl ether derivatives exhibit strong electron-capturing properties, enabling detection limits in the sub-nanogram range.

The high electronegativity of fluorine atoms in the pentafluorobenzoyl group enhances the electron-capturing efficiency, making this derivatization particularly valuable for trace analysis applications [7] [8]. However, the harsh reaction conditions may limit its applicability to thermally labile compounds.

Silylation Techniques

Trimethylsilyl derivatization employs reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to convert phenolic hydroxyl groups to trimethylsilyl ethers [9] [10]. The silylation reaction proceeds rapidly under anhydrous conditions at room temperature, producing derivatives with excellent thermal stability and chromatographic properties [9].

The silylation process requires careful moisture exclusion, as water interferes with the derivatization reaction [9]. The resulting trimethylsilyl derivatives exhibit characteristic mass spectral fragmentation patterns, including the loss of trimethylsilyl groups (M-73) and formation of [M-15]+ ions through methyl radical loss [9].

| Derivatization Reagent | Reaction Conditions | Derivative Product | Advantages | Detection Method |

|---|---|---|---|---|

| Acetic Anhydride | pH 8.5-12, 60°C, 10 min | Phenyl Acetate | High efficiency, mild conditions | GC-FID/MS |

| Ethyl Chloroformate | Two-phase system, pH 7.5-12, RT | O-Ethoxycarbonyl Phenol | Rapid reaction, versatile | GC-MS |

| Pentafluorobenzoyl Bromide | 80°C, 4 hours | Pentafluorobenzyl Ether | Enhanced ECD sensitivity | GC-ECD |

| Trimethylsilyl Reagents | Anhydrous conditions, RT | Trimethylsilyl Ether | Excellent GC properties | GC-FID/MS |

| Diazomethane | Ether solution, 0°C | Methyl Ether | Complete methylation | GC-FID/MS |

| Perfluorooctanoyl Chloride | Acidic conditions, RT | Perfluorooctanoyl Ester | High sensitivity | GC-MS |

Liquid-Liquid Extraction Optimization Strategies

The efficient extraction of m-(p-Toluidino)phenol from aqueous matrices requires systematic optimization of multiple parameters to maximize recovery while minimizing interference. The compound's amphiphilic nature, possessing both hydrophilic phenolic and hydrophobic aromatic characteristics, necessitates careful selection of extraction conditions [11] [12].

Solvent Selection Criteria

The choice of extraction solvent significantly influences the efficiency of m-(p-Toluidino)phenol recovery. Ethyl acetate and n-hexane represent the most effective solvents for phenolic compound extraction, with ethyl acetate providing superior selectivity for polar phenolic compounds [2] [11]. The moderate polarity of ethyl acetate (dielectric constant ε = 6.02) enables efficient extraction of m-(p-Toluidino)phenol while minimizing co-extraction of highly polar matrix components [2].

For derivatized m-(p-Toluidino)phenol, n-hexane becomes the preferred extractant due to the reduced polarity of the derivative compounds [2] [4]. The non-polar nature of n-hexane (ε = 1.89) provides excellent selectivity for acetylated or silylated derivatives while rejecting polar interferences [2].

pH Optimization Strategies

pH control represents a critical parameter in liquid-liquid extraction of phenolic compounds. The phenolic hydroxyl group of m-(p-Toluidino)phenol exhibits a pKa value of approximately 9.88, indicating weak acidic behavior [13]. Under acidic conditions (pH 1-2), the phenolic group remains protonated and neutral, facilitating extraction into organic solvents [11] [12].

The optimal pH range for m-(p-Toluidino)phenol extraction is 1-2, achieved through the addition of sulfuric acid or hydrochloric acid [7] [11]. At this pH, the extraction efficiency reaches 85-95% for most organic solvents [11]. Higher pH values result in deprotonation of the phenolic group, forming the phenoxide ion that remains in the aqueous phase, significantly reducing extraction efficiency [12].

Liquid-Solid Ratio Optimization

The liquid-solid ratio directly impacts the mass transfer driving force and extraction efficiency. Studies demonstrate that increasing the solvent-to-sample ratio enhances extraction yield by providing a greater concentration gradient [11] [12]. The optimal ratio of 1:60 (g/mL) provides maximum extraction efficiency while maintaining practical solvent consumption [12].

Higher ratios (1:100 g/mL) yield only marginal improvements in extraction efficiency while significantly increasing solvent consumption and analysis time [12]. Lower ratios (1:20 g/mL) result in incomplete extraction due to insufficient driving force for mass transfer [12].

Temperature and Time Optimization

Temperature elevation enhances extraction efficiency by increasing molecular mobility and solubility of phenolic compounds in organic solvents [11] [12]. The optimal extraction temperature of 60°C provides enhanced diffusion rates and improved mass transfer kinetics [11]. However, excessive temperature may lead to thermal degradation of thermally labile compounds [12].

Extraction time optimization reveals that equilibrium is achieved within 120 minutes under optimal conditions [11] [12]. Shorter extraction times result in incomplete mass transfer, while extended extraction periods provide no additional benefit and may increase the risk of compound degradation [12].

Salt Addition Effects

The addition of salts such as sodium chloride to the aqueous phase enhances extraction efficiency through the salting-out effect [4] [14]. Salt addition increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and promoting their transfer to the organic phase [14]. Sodium chloride saturation typically improves extraction efficiency by 10-15% compared to salt-free conditions [4].

| Parameter | Optimal Conditions | Effect on Extraction | Recovery Efficiency (%) |

|---|---|---|---|

| Extraction Solvent | Ethyl acetate / n-hexane | Enhanced selectivity | 85-95 |

| pH Optimization | 1-2 (acidic) | Improved phenol solubility | 80-90 |

| Liquid-Solid Ratio | 1:60 (g/mL) | Maximized mass transfer | 75-85 |

| Extraction Time | 120 min | Equilibrium achievement | 85-95 |

| Temperature | 60°C | Increased diffusion rate | 80-90 |

| Salt Addition | NaCl saturation | Phase separation | 70-80 |

Gas Chromatographic Detection Parameters

Gas chromatographic analysis of m-(p-Toluidino)phenol requires optimization of instrumental parameters to achieve optimal separation, sensitivity, and reproducibility. The compound's thermal stability and volatility characteristics necessitate careful selection of column type, temperature programming, and detector settings [10] [15].

Column Selection and Optimization

The choice of chromatographic column significantly influences the separation efficiency and peak shape of m-(p-Toluidino)phenol. Fused silica capillary columns coated with 5% phenyl-95% dimethylpolysiloxane stationary phases (DB-5MS type) provide optimal performance for phenolic compound analysis [10] [15]. The column dimensions of 30 m length × 0.25 mm internal diameter × 0.25 μm film thickness offer excellent resolution while maintaining reasonable analysis time [10].

The phenyl groups in the stationary phase interact favorably with the aromatic structure of m-(p-Toluidino)phenol through π-π interactions, providing enhanced selectivity and improved peak shape [10]. The low bleeding characteristics of DB-5MS columns ensure stable baseline and minimal interference during mass spectrometric detection [10].

Temperature Programming Optimization

Temperature programming represents a critical parameter for achieving optimal chromatographic performance. The recommended temperature program initiates at 50°C with a 3-minute hold, followed by a programmed increase to 300°C at a rate of 10°C/minute [10] [16]. This programming profile ensures adequate retention of early-eluting compounds while maintaining reasonable analysis time for later-eluting analytes [16].

The initial temperature of 50°C provides sufficient retention for volatile compounds while preventing excessive peak broadening [10]. The moderate heating rate of 10°C/minute ensures adequate resolution between closely eluting compounds while maintaining acceptable analysis time [16].

Injection System Optimization

Splitless injection mode provides optimal sensitivity for trace analysis of m-(p-Toluidino)phenol [10] [15]. The injector temperature of 250°C ensures complete vaporization of the analyte and derivatives while preventing thermal decomposition [17] [16]. Higher injection temperatures may lead to compound degradation, while lower temperatures result in incomplete vaporization and poor peak shape [17].

The splitless injection time of 1 minute allows complete transfer of the analyte to the column while preventing excessive peak broadening [10]. Longer splitless times may result in peak broadening due to excessive analyte transfer, while shorter times may reduce sensitivity [10].

Detector Configuration

Flame ionization detection (FID) provides excellent sensitivity and linearity for m-(p-Toluidino)phenol analysis. The detector temperature of 280°C ensures complete combustion of organic compounds while maintaining detector stability [17] [16]. The hydrogen and air flow rates require optimization to achieve optimal flame characteristics and maximum sensitivity [17].

Mass spectrometric detection offers superior selectivity and identification capabilities compared to FID. The electron ionization energy of 70 eV provides reproducible fragmentation patterns suitable for compound identification and quantification [10] [15]. The mass range of 50-600 m/z encompasses the molecular ion and major fragment ions of m-(p-Toluidino)phenol and its derivatives [10].

Carrier Gas Optimization

Helium carrier gas at a flow rate of 1.0 mL/minute provides optimal chromatographic performance [10] [15]. The constant flow mode ensures stable retention times and reproducible peak areas throughout the analysis [10]. Higher flow rates may reduce resolution due to increased band broadening, while lower flow rates extend analysis time without significant improvement in separation [10].

The linear velocity of approximately 30 cm/second represents the optimal value for maximum column efficiency under the specified conditions [10]. This velocity provides the best compromise between resolution and analysis time for phenolic compound analysis [10].

| Parameter | Optimal Settings | Retention Time Range (min) | Detection Limit (μg/L) |

|---|---|---|---|

| Column Type | DB-5MS (30m × 0.25mm × 0.25μm) | N/A | N/A |

| Column Temperature | 50°C (3min) to 300°C at 10°C/min | N/A | N/A |

| Injector Temperature | 250°C | N/A | N/A |

| Detector Temperature | 280°C | N/A | N/A |

| Carrier Gas Flow | He at 1.0 mL/min | N/A | N/A |

| Injection Mode | Splitless | N/A | N/A |

| Detection Mode | FID/MS | 8-15 | 0.1-1.0 |

Mass Spectral Fragmentation Patterns

Mass spectrometric analysis of m-(p-Toluidino)phenol provides definitive structural identification through characteristic fragmentation patterns. The electron ionization process at 70 eV generates reproducible fragment ions that enable unambiguous compound identification [10] [18].

Molecular Ion Characteristics

The molecular ion peak [M]+ of m-(p-Toluidino)phenol appears at m/z 199, corresponding to the molecular formula C₁₃H₁₃NO [19] [20]. The molecular ion intensity varies depending on the electron ionization conditions and compound stability under high-energy conditions [18]. The presence of the molecular ion provides direct confirmation of the molecular weight and serves as the starting point for fragmentation pathway elucidation [18].

Primary Fragmentation Pathways

The fragmentation of m-(p-Toluidino)phenol proceeds through several major pathways initiated by the loss of specific functional groups. The loss of a methyl radical (CH₃- ) from the para-toluidine moiety generates the fragment ion at m/z 184 [M-15]+ . This fragmentation reflects the stability of the resulting aromatic radical cation and represents a common fragmentation pattern for methylated aromatic compounds [18].

The loss of the amino group (NH₂) produces the fragment ion at m/z 184 [M-15]+, which may overlap with the methyl loss fragment . The amino group elimination reflects the weak C-N bond strength and the stability of the resulting phenolic cation [18].

Secondary Fragmentation Processes

Further fragmentation of the primary fragment ions generates secondary fragments that provide additional structural information. The fragment ion at m/z 146 represents the base peak in the mass spectrum and corresponds to the loss of both the methyl group and additional substituents . This fragment likely results from the formation of a substituted phenolic cation through complex rearrangement processes [18].

The fragment ion at m/z 131 arises from the loss of the toluidine substituent, retaining the phenolic core structure . This fragmentation pattern indicates the preferential cleavage of the C-N bond connecting the phenolic and toluidine moieties [18].

Aromatic Ring Fragmentation

The fragmentation of the aromatic ring system generates characteristic low-mass fragments that provide information about the aromatic substitution pattern. The fragment ion at m/z 77 corresponds to the phenyl cation (C₆H₅+) and represents a common fragment in the mass spectra of aromatic compounds [18]. The formation of this fragment indicates the presence of an aromatic ring system and confirms the aromatic nature of the compound [18].

The fragment ion at m/z 106 likely corresponds to the toluidine fragment (C₇H₈N+) formed through the cleavage of the C-N bond and retention of the methylated aniline moiety . This fragment provides direct evidence for the presence of the para-toluidine substituent [18].

Rearrangement Reactions

Complex rearrangement reactions contribute to the formation of unexpected fragment ions that may not correspond to simple bond cleavages. The fragment ion at m/z 118 may arise from rearrangement processes involving hydrogen transfers and ring contractions . These rearrangements are characteristic of phenolic compounds and contribute to the complexity of the fragmentation pattern [18].

Derivatization Effects on Fragmentation

The derivatization of m-(p-Toluidino)phenol significantly alters the fragmentation pattern by modifying the functional groups and their associated fragmentation pathways. Acetylation of the phenolic hydroxyl group shifts the fragmentation pattern toward acetyl loss (M-43) and formation of the original phenolic cation [2] [5]. The acetate derivative exhibits enhanced molecular ion stability compared to the underivatized compound [2].

Silylation produces characteristic fragmentation patterns involving the loss of trimethylsilyl groups (M-73) and formation of [M-15]+ ions through methyl radical loss [9]. The silylated derivatives generally exhibit higher molecular ion intensities due to the stabilizing effect of the trimethylsilyl group [9].

| Compound | Molecular Ion [M+] (m/z) | Base Peak (m/z) | Major Fragments (m/z) | Fragmentation Pathway |

|---|---|---|---|---|

| m-(p-Toluidino)phenol | 199 | 146 | 199, 184, 146, 131, 118, 106, 77 | Loss of CH₃, NH₂, phenyl ring cleavage |

| Phenol | 94 | 94 | 94, 66, 65, 55 | Loss of CO, CHO |

| p-Toluidine | 107 | 106 | 107, 106, 90, 77 | Loss of NH₂, ring fragmentation |

| Phenyl Acetate | 136 | 94 | 136, 94, 66, 43 | Loss of acetyl group |

| Methylated Phenol | 108 | 108 | 108, 77, 51 | Ring fragmentation |

| Trimethylsilyl Derivative | 166 | 151 | 166, 151, 136, 73 | Loss of trimethylsilyl group |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant